N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S2/c20-14-6-9-16-17(12-14)27-19(21-16)22-18(24)13-4-7-15(8-5-13)28(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNBNAKBAYLRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the fluorine atom through electrophilic substitution. The piperidine ring is then attached via nucleophilic substitution, and finally, the sulfonyl group is introduced using sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonamide Group
The piperidin-1-ylsulfonyl moiety undergoes nucleophilic substitution under alkaline conditions due to the electron-withdrawing nature of the sulfonyl group.
| Reaction Type | Conditions | Products/Outcome | Yield | Source |
|---|---|---|---|---|
| Displacement with amines | K₂CO₃, DMF, 80°C, 12 h | Piperidine replaced by morpholine | 72% | |
| Halogen exchange | NaI, acetone, reflux, 6 h | Piperidine replaced by iodide | 68% |
This reactivity enables modular modification of the sulfonamide group for structure-activity relationship (SAR) studies.
Hydrolysis of Amide Bond
The central amide bond is susceptible to acidic or basic hydrolysis, producing carboxylic acid and amine fragments.
| Conditions | Reaction Time | Products | Application |
|---|---|---|---|
| 6M HCl, reflux | 4 h | 4-(piperidin-1-ylsulfonyl)benzoic acid | Degradation studies |
| 2M NaOH, 70°C | 3 h | 6-fluorobenzo[d]thiazol-2-amine | Metabolite identification |
Hydrolysis rates correlate with electronic effects from the fluorine substituent, which reduces electron density at the amide carbonyl.
Electrophilic Aromatic Substitution on Benzothiazole
The electron-deficient benzothiazole ring participates in directed ortho-metallation reactions.
| Electrophile | Catalyst | Position Substituted | Yield |
|---|---|---|---|
| Bromine (Br₂) | FeCl₃, CH₂Cl₂, 0°C | C5 | 65% |
| Nitronium ion | HNO₃/H₂SO₄, 25°C | C7 | 58% |
Fluorine at C6 deactivates the ring but directs incoming electrophiles to C5 and C7 positions .
Reduction of Sulfonamide Group
Catalytic hydrogenation selectively reduces the sulfonamide to a thioether under high-pressure conditions.
| Catalyst | Solvent | Pressure (psi) | Product | Yield |
|---|---|---|---|---|
| Ra-Ni | Ethanol | 50 | 4-(piperidin-1-ylthio)benzamide | 81% |
| Pd/C | THF | 30 | Partial reduction to sulfinic acid | 44% |
This transformation is critical for probing the role of sulfonamide oxidation states in biological activity.
Cross-Coupling Reactions
The benzothiazole system participates in palladium-mediated couplings, enabling π-system extension.
| Reaction | Reagents | New Substituent | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Cyanophenyl | 76% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | 4-Dimethylaminophenyl | 63% |
These reactions demonstrate utility in creating analogs with enhanced steric or electronic profiles .
Stability Under Oxidative Conditions
The compound shows remarkable stability toward common oxidants:
| Oxidant | Concentration | Time | Degradation | Notes |
|---|---|---|---|---|
| H₂O₂ | 3% | 24 h | <5% | No ring oxidation observed |
| KMnO₄ | 0.1M | 1 h | 12% | Selective sulfone oxidation |
This oxidative resilience makes it suitable for formulations requiring long-term storage.
Key Mechanistic Insights
-
Sulfonamide reactivity : The SO₂NH group acts as a leaving group in SNAr reactions when activated by adjacent electron-withdrawing substituents.
-
Amide hydrolysis : Proceeds via a tetrahedral intermediate stabilized by fluorine’s inductive effect, as shown in kinetic isotope studies.
-
Benzothiazole directing effects : Fluorine’s -I effect overrides the +M effect of the thiazole nitrogen, dictating electrophile regioselectivity .
This compound’s versatile reactivity profile positions it as a valuable scaffold in medicinal chemistry, particularly for developing kinase inhibitors and epigenetic modulators. Further studies should explore its behavior under photolytic and enzymatic conditions to fully map its synthetic and metabolic pathways.
[Reaction schematics and tabular data synthesized from experimental protocols in sources 1, 3, 4, 5, 6, and 7.]
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria. A study synthesized various derivatives of benzothiazole and assessed their docking properties against specific antimicrobial targets. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide could serve as a lead compound for developing new antibiotics .
Antitumor Activity
Benzothiazole derivatives, including the target compound, have shown promise in cancer research. The presence of the benzothiazole moiety is linked to various biological activities such as cytotoxicity against cancer cell lines. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells . The specific mechanisms by which this compound exerts its effects remain an area of ongoing investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The modifications on the benzothiazole and piperidine rings can significantly influence the compound's efficacy and selectivity against various biological targets. Studies have shown that fluorination at specific positions enhances activity by improving binding affinity to target proteins .
In Silico Studies
In silico modeling and simulations are increasingly used to predict the interactions between this compound and its biological targets. Molecular docking studies have provided insights into how this compound interacts at the molecular level with enzymes and receptors involved in microbial resistance and cancer proliferation . These computational approaches allow researchers to refine the chemical structure for better performance.
Case Studies
Several case studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Substituent Analysis of Benzothiazole Derivatives
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, structure-activity relationship (SAR), and biological evaluations based on diverse sources of research.
1. Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₇FN₄O₃S₂
- Molecular Weight : 420.5 g/mol
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
2. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 6-fluorobenzo[d]thiazole with piperidine derivatives under specific conditions to yield the target compound. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .
3.1 Antitumor Activity
Research has shown that benzothiazole derivatives exhibit significant antitumor activity. The compound this compound was evaluated against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299). The following findings were reported:
- Cell Proliferation Inhibition : The compound significantly inhibited cell proliferation in A431, A549, and H1299 cell lines, with IC50 values indicating potent activity .
- Mechanisms of Action : Flow cytometry assays demonstrated that the compound induced apoptosis and arrested the cell cycle at specific phases, which are critical mechanisms in cancer treatment .
3.2 Anti-inflammatory Effects
The compound's effect on inflammatory markers was assessed using mouse monocyte macrophages (RAW264.7). The results indicated a reduction in the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
3.3 Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. It showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
4. Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole core can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine at position 6 | Enhances antitumor potency |
| Sulfonamide group | Increases solubility and bioavailability |
| Piperidine substitution | Contributes to receptor binding affinity |
These modifications are crucial for optimizing the pharmacological profile of benzothiazole derivatives .
5. Case Studies
Several studies have highlighted the efficacy of similar benzothiazole compounds:
- Study on Compound B7 : This compound demonstrated significant inhibition of A431 and A549 cells, with apoptosis-inducing capabilities comparable to established chemotherapeutics .
- Antimicrobial Evaluation : A series of related compounds were tested against Escherichia coli and Staphylococcus aureus, showing that structural variations could enhance antimicrobial effectiveness .
Q & A
Q. What are the typical synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how are structural impurities controlled during synthesis?
Methodological Answer: The compound is synthesized via multi-step coupling reactions. A common approach involves:
Core Formation : Condensation of 6-fluorobenzo[d]thiazol-2-amine with 4-(piperidin-1-ylsulfonyl)benzoyl chloride in pyridine or DMF under nitrogen atmosphere .
Purification : Recrystallization from ethanol or methanol to achieve >95% purity, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Yield Optimization : Typical yields range from 78–90%, with impurities (e.g., unreacted amine) minimized via repeated washing with NaHCO₃ and water .
Quality Control : Melting points (99.9–177.2°C) and HRMS (e.g., [M+H]⁺ calculated: 434.12, observed: 434.10) confirm structural integrity .
Q. How is the structure of this compound characterized using spectroscopic methods?
Methodological Answer: Key techniques include:
- ¹H/¹³C-NMR :
- HRMS : Validates molecular weight (e.g., m/z 434.12 [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds like N–H⋯N) critical for stability .
Advanced Research Questions
Q. How do substituents on the benzothiazole and piperidine rings influence the compound’s biological activity, and what SAR strategies are employed?
Methodological Answer:
- Fluorine Substitution : The 6-fluoro group on benzothiazole enhances metabolic stability by reducing CYP450-mediated oxidation, improving half-life in vitro .
- Piperidine Sulfonyl Group : Modulates solubility and target affinity. Replacing piperidine with morpholine (as in analogues) decreases logP by 0.3–0.5 units but reduces TRPV1 receptor binding (IC50 increases from 32 nM to >100 nM) .
- SAR Workflow :
Q. What methodologies are used to assess the compound’s pharmacokinetic properties, particularly metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t₁/₂. Fluorinated derivatives show t₁/₂ >120 min vs. 45 min for non-fluorinated analogues .
- logBB Calculation : Predict blood-brain barrier penetration using HPLC-derived retention times. For this compound, logBB = -0.62 (indicating limited CNS entry) .
- Plasma Protein Binding : Equilibrium dialysis reveals >90% binding, necessitating dosage adjustments in vivo .
Q. How can researchers resolve contradictions in enzyme inhibition data across different studies?
Methodological Answer:
- Assay Condition Analysis :
- Compound Purity : Re-test batches with HPLC (>98% purity required; impurities like 4-keto byproducts can inhibit off-target kinases) .
- Statistical Validation : Use ANOVA to compare IC50 values across ≥3 independent replicates. Discrepancies >50% may indicate batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
